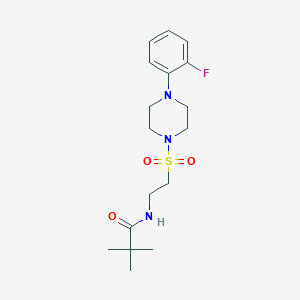
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” is a chemical compound with the molecular formula C17H26FN3O3S . It is also known by other names such as WAY-324631 and EX-A6561 .
Molecular Structure Analysis
The compound has a molecular weight of 445.5 g/mol . Its structure includes a piperazine ring, which is a common feature in many pharmaceuticals . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C18H21F2N3O4S2 .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” are not available, studies on similar compounds suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain biological targets .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . Its topological polar surface area is 104 Ų . The compound has a rotatable bond count of 7 .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
A study highlighted the use of l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was crucial for achieving high enantioselectivity, offering up to 99% isolated yields and up to 97% enantioselectivities for a wide range of substrates. This showcases the compound's potential in facilitating selective chemical reactions, particularly in the synthesis of enantiomerically pure products (Wang, Cheng, Wu, Wei, & Sun, 2006).
Serotonin Receptor Imaging
Another significant application involves N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, prepared for positron emission tomography (PET) imaging. These compounds, especially the cyclohexanecarboxamide derivative, demonstrated high affinity as a reversible, selective 5-HT1A receptor antagonist. They offer promising prospects for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, due to their high brain uptake, slow brain clearance, and stability against defluorination (García et al., 2014).
Antiallergy Activity
Research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides uncovered several derivatives with significant antiallergy activity in the passive foot anaphylaxis (PFA) assay, which is pivotal for identifying compounds with potential antiallergic effects. Notably, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide demonstrated notable activity, indicating its potential in developing new antiallergic medications (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).
Alzheimer's Disease Research
The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was employed as a selective molecular imaging probe for serotonin 1A (5-HT(1A)) receptors, using PET imaging in Alzheimer's disease research. This study provided quantitative measures of receptor densities, correlating decreases in 5-HT(1A) receptor densities with clinical symptoms, thereby contributing valuable insights into the neurobiology of Alzheimer's disease and its potential therapeutic interventions (Kepe et al., 2006).
Zukünftige Richtungen
Research into compounds like “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” could provide valuable insights into the development of new drugs, particularly those targeting ENTs . Further studies are needed to fully understand the potential applications and mechanisms of action of these compounds.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-17(2,3)16(22)19-8-13-25(23,24)21-11-9-20(10-12-21)15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLVSYFYZWMJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)
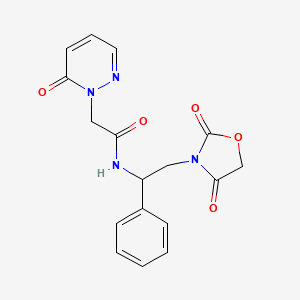
![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)
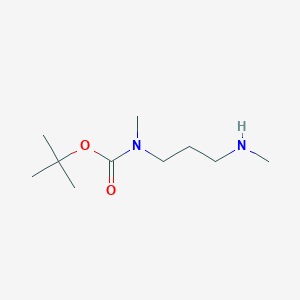
![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)
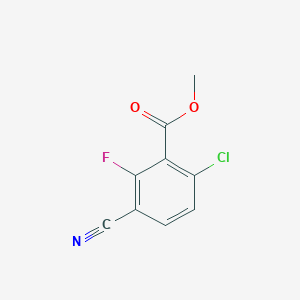
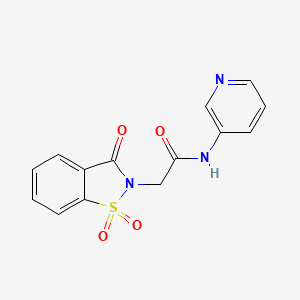
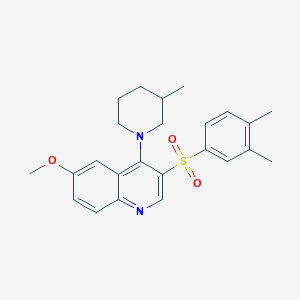
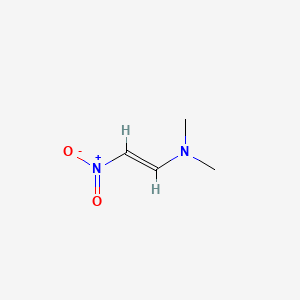
![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)
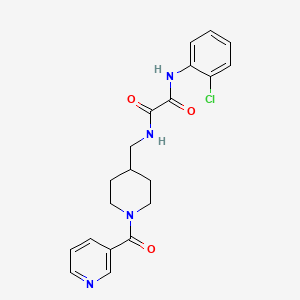
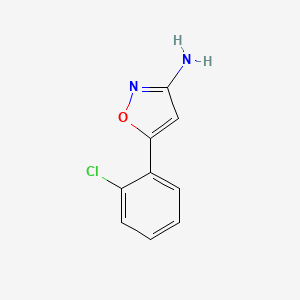
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)